[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of piperidine, tetrazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common approach starts with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from 4-chlorobenzoic acid through esterification, hydrazination, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the tetrazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential biological activities, including antiviral and antimicrobial properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like agriculture and environmental science .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperidine and tetrazole moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: A simpler compound with similar structural features.
Tetrazole derivatives: Compounds containing the tetrazole ring, known for their biological activities.
Chlorophenyl derivatives: Compounds with the chlorophenyl group, used in various chemical and biological applications.
Uniqueness
What sets [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H22ClN5O2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C21H22ClN5O2/c1-14-3-8-18(19(15(14)2)27-13-23-24-25-27)20(28)26-11-9-21(29,10-12-26)16-4-6-17(22)7-5-16/h3-8,13,29H,9-12H2,1-2H3 |
InChI Key |
SJPSXCCTKPTYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)N4C=NN=N4)C |
Origin of Product |
United States |
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